molecular formula C23H28FN3O4 B2642044 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898464-83-0

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No. B2642044
CAS RN: 898464-83-0
M. Wt: 429.492
InChI Key: ZQKHUWBQAVMUOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Neuroimaging and Epilepsy

The compound 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) has shown potential in neuroimaging, particularly in identifying abnormalities for localizing the epileptogenic zone in temporal lobe epilepsies. A study illustrated that a voxel-based method for computing interhemispheric asymmetric index (AI) using statistical software significantly enhanced the sensitivity and specificity of 18F-MPPF PET in analyzing asymmetries in patients with drug-resistant temporal lobe epilepsy. This suggests that the compound, when used in PET imaging, may provide valuable noninvasive insights for the presurgical assessment of epilepsy patients, especially those with atypical clinical histories or normal MRI results (Didelot et al., 2010).

Anxiety Treatment and Pharmacology

The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, also known as LQFM032, was evaluated for its anxiolytic-like effects. The study suggested that LQFM032 exhibits anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This implies potential therapeutic applications for anxiety disorders, with the compound's effects being antagonized by certain pathway inhibitors (Brito et al., 2017).

Understanding Drug Metabolism

Several studies have focused on the metabolism and disposition of compounds with structures similar to the one . For instance, the metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) was examined, revealing insights into its metabolic pathways and the importance of understanding the metabolites for therapeutic applications, especially for insomnia treatment (Renzulli et al., 2011).

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and studies of its potential biological activity .

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c24-19-6-2-3-7-20(19)26-12-10-25(11-13-26)15-18-14-21(28)22(16-30-18)31-17-23(29)27-8-4-1-5-9-27/h2-3,6-7,14,16H,1,4-5,8-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKHUWBQAVMUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

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